2-Cyclopropoxy-1-methoxy-4-methylbenzene
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Overview
Description
2-Cyclopropoxy-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of benzene, featuring a cyclopropoxy group, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-methoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs at the correct position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes steps such as nitration, reduction, and alkylation, each carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitro compounds, Lewis acids like AlCl3, FeCl3.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Cyclopropoxy-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-methoxy-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s electron-donating groups (methoxy and cyclopropoxy) activate the benzene ring, making it more reactive towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Methoxy-4-methylbenzene: Similar structure but without the cyclopropoxy group.
2-Cyclopropoxy-1-methylbenzene: Similar but lacks the methoxy group.
Uniqueness
2-Cyclopropoxy-1-methoxy-4-methylbenzene is unique due to the presence of both cyclopropoxy and methoxy groups, which influence its reactivity and steric properties. These groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H14O2/c1-8-3-6-10(12-2)11(7-8)13-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
XKSBCVCZAHBFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OC2CC2 |
Origin of Product |
United States |
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